{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol
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Overview
Description
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a dimethylamino group, and a diphenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-[(dimethylamino)methyl]benzaldehyde with diphenylmethanol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary alcohols.
Scientific Research Applications
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which {5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {5-Chloro-2-[(methylamino)methyl]phenyl}(phenyl)methanol
- {5-Chloro-2-[(dimethylamino)methyl]phenyl}(phenyl)methanol
Uniqueness
{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
10126-24-6 |
---|---|
Molecular Formula |
C22H22ClNO |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
[5-chloro-2-[(dimethylamino)methyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22ClNO/c1-24(2)16-17-13-14-20(23)15-21(17)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,25H,16H2,1-2H3 |
InChI Key |
YNSYOGUWHDIBCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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